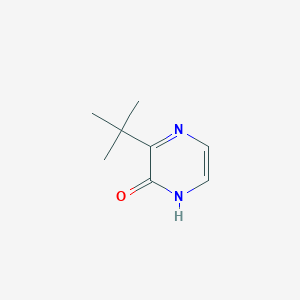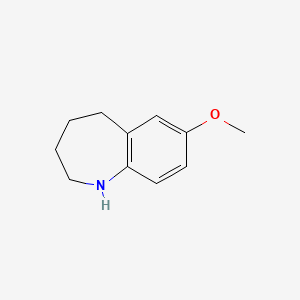
4-(4-Aminobutanoylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminobutanoylamino)butanoic acid, commonly known as Lysine Betaine, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an important building block in the synthesis of proteins and plays a crucial role in the metabolism of amino acids.
Mecanismo De Acción
The mechanism of action of Lysine Betaine is not fully understood. However, it is believed that Lysine Betaine acts as an osmoprotectant, protecting cells from osmotic stress. It has also been suggested that Lysine Betaine may have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Lysine Betaine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Lysine Betaine can protect cells from osmotic stress and oxidative damage. In vivo studies have shown that Lysine Betaine can improve the growth and yield of crops under salt stress conditions. Additionally, Lysine Betaine has been shown to enhance the nutritional value of food products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Lysine Betaine in lab experiments is its ability to protect cells from osmotic stress, which can be useful in various types of experiments. However, one limitation of using Lysine Betaine is its potential interference with other compounds in the experiment, which may affect the results.
Direcciones Futuras
There are several future directions for the study of Lysine Betaine. One direction is the further investigation of its potential therapeutic effects in the treatment of various diseases. Another direction is the study of its potential applications in the field of agriculture, such as its ability to improve the growth and yield of crops under different stress conditions. Additionally, the development of new synthesis methods for Lysine Betaine may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, 4-(4-Aminobutanoylamino)butanoic acid, or Lysine Betaine, is an amino acid derivative that has potential applications in various fields. Its ability to protect cells from osmotic stress and oxidative damage, as well as its potential therapeutic effects, make it an important compound for further study. With the development of new synthesis methods and the discovery of new applications, Lysine Betaine may prove to be a valuable tool in the scientific community.
Métodos De Síntesis
The synthesis of 4-(4-Aminobutanoylamino)butanoic acid involves the reaction of lysine with trimethylamine oxide (TMAO). This reaction results in the formation of Lysine Betaine, which can be further purified using various techniques such as crystallization, chromatography, and recrystallization. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
The potential applications of Lysine Betaine in various fields have been extensively studied. In the field of agriculture, Lysine Betaine has been shown to improve the growth and yield of crops under salt stress conditions. In the food industry, Lysine Betaine has been used as a food additive to enhance the nutritional value of food products. In the pharmaceutical industry, Lysine Betaine has been studied for its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(4-aminobutanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMZANOVDLMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCCC(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutanoylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638452.png)
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)
![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)


![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)